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Get Quote

RAF265 is a potent, orally active small-molecule inhibitor that primarily targets the MAPK signaling

pathway and exhibits anti-angiogenic activity.

Primary Targets: It is a potent inhibitor of B-Raf (both wild-type and the V600E mutant), C-Raf,
and VEGFR2 [1] [2] [3].
Cellular Effects: By inhibiting Raf kinases, RAF265 blocks the phosphorylation of their downstream

substrates, MEK and ERK. This abrogation of MAPK signaling leads to cell cycle arrest and
induction of apoptosis in cancer cells harboring B-Raf mutations [2]. Simultaneously, its inhibition of

VEGFR2 blocks VEGF-driven endothelial cell proliferation, disrupting tumor angiogenesis [2].

The following diagram illustrates the key signaling pathways targeted by RAF265 and its cellular

consequences:

Diagram Title: RAF265 Inhibits MAPK Signaling and Angiogenesis

Quantitative Biochemical & Cellular Profiling

This data is essential for understanding the compound's potency and for planning your experiments.

Table 1: Biochemical IC₅₀ Values for RAF265 against Key Kinases [1] [2]

Kinase Target IC₅₀ (nM)

B-RafV600E 0.5
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Kinase Target IC₅₀ (nM)

B-Raf (wild-type) 70

C-Raf 19

VEGFR2 30 (EC₅₀)

Table 2: Cellular Activity (IC₅₀) in B-RafV600E Mutant Melanoma Models [1] [4] [2]

Cell Line Assay Type IC₅₀ (μM)

SK-MEL-28 pERK Inhibition 0.14

SK-MEL-28 Cell Proliferation 0.16

A375 pERK Inhibition 0.04

A375 Cell Proliferation 0.04

MALME-3M pERK Inhibition 0.04

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on clinical and preclinical findings.

Problem: Lack of cellular activity or low potency in my assays.

Solution: Confirm the mutation status of your cell lines. RAF265 is most potent in models with

B-RafV600E mutations [1] [2]. Ensure you are using a validated DMSO stock solution prepared
at a high concentration (e.g., 10-26 mg/mL) and storing it correctly at -20°C or -80°C to avoid

degradation [3]. Re-test in a panel of cell lines to compare sensitivity.

Problem: Researchers experience unexpected toxicities in in vivo models.

Solution: The Phase I clinical trial established a Maximum Tolerated Dose (MTD) of 48 mg
once daily [4]. In mouse models, a dose of 30 mg/kg every two days is effective, but
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combination with other agents like RAD001 may require a lower dose (e.g., 12 mg/kg) to avoid

weight loss and other toxicities [3]. The most common treatment-related adverse effects in
humans were fatigue, diarrhea, weight loss, and vitreous floaters [4].

Problem: How to demonstrate target engagement in cells or in vivo?

Solution: Use Western blot analysis to detect a reduction in phosphorylated ERK (pERK) or
phosphorylated MEK (pMEK) levels. This is a standard pharmacodynamic marker for RAF

inhibition [4] [2]. For VEGFR2 inhibition, monitor a reduction in plasma levels of soluble
VEGFR2 (sVEGFR2) using ELISA [4].

Problem: The compound shows off-target effects or inhibits a broad range of kinases.

Solution: This is an expected characteristic of RAF265. Its kinome profile is similar to
sorafenib, and consistent off-targets include VEGFR, PDGFRβ, and c-Kit [1]. Always include

appropriate controls and consider using a more selective B-RafV600E inhibitor (like
vemurafenib) in parallel experiments to distinguish on-target from off-target effects.

Detailed Experimental Protocols

Here are standardized protocols for key experiments based on the literature.

In Vitro Cell Proliferation/Growth Inhibition Assay (MTT)

Cell Lines: SK-MEL-28, A375, MALME-3M (all harbor B-RafV600E) [1] [2].
Procedure:

Seed cells in 96-well plates and allow to adhere overnight.
Treat with a dose range of RAF265 (e.g., 0.001 μM to 10 μM) for 48-72 hours.

Add MTT reagent and incubate for 2-4 hours.
Solubilize the formed formazan crystals with DMSO or a specified solvent.

Measure absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression analysis of
the dose-response curve.

Key Notes: RAF265 alone showed IC₅₀ values of 5-10 μM in some cell lines (e.g., MDAMB231), but

its activity is significantly more potent in B-RafV600E mutant lines [3].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.medchemexpress.com/RAF265.html?srsltid=AfmBOopbHYpAaZVAnQBDPq3xlQF7qkWl_zHctM1EQmYKY3e7ECaNAjeN
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.medchemexpress.com/RAF265.html?srsltid=AfmBOopbHYpAaZVAnQBDPq3xlQF7qkWl_zHctM1EQmYKY3e7ECaNAjeN
https://www.smolecule.com/products/s730364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Pharmacodynamic Analysis of MAPK Pathway Inhibition
(Western Blot)

Purpose: To confirm target engagement by measuring reduction in phosphorylated signaling proteins

[4] [2].
Procedure:

Treat cells (e.g., A375) with RAF265 at its IC₅₀ for pERK inhibition (~0.04-0.14 μM) for 2-24
hours.

Lyse cells and quantify protein concentration.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with antibodies against pERK, total ERK, pMEK, and a loading control
(e.g., GAPDH or Actin).
A successful inhibition will show a dose-dependent decrease in pERK and pMEK bands without
affecting total protein levels.

In Vivo Efficacy Study in Xenograft Models

Model: Establish subcutaneous xenografts in immunocompromised mice using a B-RafV600E mutant

cell line like A375M [2].
Dosing:

Effective Dose: 30 mg/kg, administered orally every two days (q2d) [2] [3].
Maximal Tolerated Dose (Mouse): When combined with other agents, the dose may need to

be reduced to 12 mg/kg daily (qd) to prevent toxicity [3].
Endpoint Measurements: Monitor tumor volume regularly. At study end, tumors can be excised for

Western blot analysis to confirm pathway inhibition (reduced pMEK/pERK) or for
immunohistochemistry (IHC) staining [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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